1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Description
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a benzyl group and a 5-phenyl-1,3,4-oxadiazole moiety.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-7-17(8-4-1)15-23-11-13-24(14-12-23)16-19-21-22-20(25-19)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOSMFYTVFYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320525 | |
| Record name | 2-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849055-36-3 | |
| Record name | 2-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Phenyl-1,3,4-Oxadiazole-2-Carboxylic Acid Hydrazide
The oxadiazole core is synthesized from benzoic acid derivatives. In a representative protocol:
- Hydrazide formation : Benzoic acid reacts with hydrazine hydrate in acetonitrile using ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents.
- Cyclization : The hydrazide intermediate undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride.
Key reaction parameters :
Piperazine Functionalization
The oxadiazole intermediate is coupled to 1-benzylpiperazine via a methylene spacer:
- Alkylation : 1-Benzylpiperazine reacts with chloroacetic acid in the presence of sodium bicarbonate to form 1-benzyl-4-(chloromethyl)piperazine.
- Nucleophilic substitution : The chloromethyl derivative displaces the chloride with the oxadiazole’s amine group, facilitated by HOBt/EDC·HCl in dichloromethane.
Optimization insights :
- Substituting chloroacetic acid with bromoacetic acid increases alkylation efficiency (yield: 93.8% vs. 81%).
- Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution kinetics.
Synthetic Route 2: Reductive Amination and Oxadiazole Formation
Reductive Amination of Piperazine Precursors
An alternative approach from patent literature employs reductive amination:
- Benzylation : 4-Piperidone is treated with benzyl chloride in ethanol under reflux to yield 1-benzylpiperidin-4-one.
- Reductive amination : The ketone is converted to 1-benzyl-4-aminomethylpiperazine using sodium cyanoborohydride (NaBH₃CN) in methanol.
Critical observations :
Oxadiazole Ring Construction via Cyclocondensation
The aminomethylpiperazine intermediate reacts with phenylacetic hydrazide in trifluoroacetic acid (TFA) to form the oxadiazole ring:
- Cyclocondensation : Phenylacetic hydrazide and the piperazine derivative undergo acid-catalyzed cyclization.
- Workup : Neutralization with aqueous sodium hydroxide precipitates the crude product, purified via silica gel chromatography.
Yield data :
Comparative Analysis of Synthetic Methodologies
Route 1 offers superior yields and scalability, making it preferable for industrial applications. Route 2, while lengthier, provides access to analogs with varied piperazine substitutions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
- Peaks at 1668 cm⁻¹ (>C=O stretch) and 3292 cm⁻¹ (N-H bend) confirm hydrazide intermediate formation.
Challenges and Optimization Opportunities
Byproduct Formation in Oxadiazole Synthesis
Solvent Selection for Coupling Reactions
- Dichloromethane vs. acetonitrile : Lower polarity solvents improve EDC·HCl-mediated coupling efficiency (yield increase: 12–15%).
Chemical Reactions Analysis
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of compounds containing the 1,3,4-oxadiazole moiety have been extensively studied. Research indicates that derivatives of this class exhibit notable activity against various bacterial and fungal pathogens.
Case Studies:
- Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives with oxadiazole groups displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with varying substituents showed promising results with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml against S. aureus and E. coli .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 62.5 | S. aureus |
Anticancer Potential
The anticancer applications of 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine have gained attention due to its ability to inhibit tumor cell proliferation.
Research Findings:
Recent investigations into the anticancer activity of oxadiazole derivatives reveal promising results in vitro against various cancer cell lines. For example, compounds containing oxadiazole rings were evaluated for their cytotoxic effects on leukemia cell lines and exhibited IC50 values significantly lower than standard chemotherapeutics .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Leukemia (K-562) | 0.056 |
| Compound B | Breast Cancer (MDA-MB-468) | 0.275 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound also demonstrates anti-inflammatory properties. Studies indicate that derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
Evidence:
Research has shown that certain piperazine derivatives exhibit significant COX inhibition compared to standard anti-inflammatory drugs like indomethacin .
| Compound | COX Inhibition (%) | Comparison Drug |
|---|---|---|
| Compound C | 74.17 ± 1.28% | Indomethacin (57.79 ± 1.71%) |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
(a) 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
- Structural Difference : Replaces the benzyl group with a 3-chlorophenyl substituent.
- Molecular Weight : 354.838 g/mol (vs. ~363 g/mol for the benzyl variant, assuming similar oxadiazole mass contribution).
(b) Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine)
- Structural Difference : Substitutes benzyl with a benzofuranyl group and oxadiazole with a fluorophenyl-pyrrole moiety.
- Impact : The benzofuran and pyrrole groups introduce additional aromaticity and hydrogen-bonding sites, likely enhancing CNS activity .
(c) Benzylpiperazine Analogues (e.g., 3-CPP, 4-FPP)
- General Structure : Piperazines substituted with halogenated or methoxy phenyl groups (e.g., 3-chlorophenylpiperazine (3-CPP), 4-fluorophenylpiperazine (4-FPP)) .
- Impact : Halogen substituents improve metabolic stability, while methoxy groups increase lipophilicity, affecting blood-brain barrier penetration .
Oxadiazole-Containing Derivatives
(a) N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d)
- Structural Difference : Integrates oxadiazole with a furan-carbohydrazide backbone.
- Properties : High melting point (295–296°C) and strong IR signals for C=O and NH groups, indicating high crystallinity and hydrogen-bonding capacity .
- Comparison : The furan-carbohydrazide moiety may confer enhanced antimicrobial activity compared to simpler piperazine-oxadiazole hybrids .
(b) 1,2-bis((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)hydrazine (4a2)
Key Physicochemical Data
*Estimated based on structural analogy.
Biological Activity
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data from recent studies.
Synthesis and Structure
The synthesis of this compound involves the reaction of benzylpiperazine with a suitable oxadiazole precursor. The oxadiazole ring contributes significantly to the compound's biological properties. Various structural modifications have been explored to enhance its efficacy and selectivity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5a | 0.12 | MCF-7 |
| 5b | 0.15 | A549 |
| 5c | 0.25 | HeLa |
The above table illustrates that derivatives of oxadiazole show lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, indicating higher potency against cancer cells .
Anticonvulsant Activity
In vivo studies have highlighted the anticonvulsant potential of related piperazine derivatives. For example, a series of substituted piperazine compounds were evaluated for their efficacy in the maximal electroshock seizure (MES) model:
| Compound | Dose (mg/kg) | Neurotoxicity | Efficacy (%) |
|---|---|---|---|
| 8d | 100 | No | 100 |
| 8e | 100 | No | 90 |
| 8f | 100 | No | 85 |
These results indicate that certain derivatives maintain high anticonvulsant activity without significant neurotoxic effects .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds were screened against various bacterial strains:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| A | 20 | E. coli |
| B | 18 | S. aureus |
| C | 22 | P. aeruginosa |
These findings suggest that the incorporation of the oxadiazole ring enhances antimicrobial activity, making these compounds potential candidates for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl group and piperazine backbone significantly influence biological activity. For example:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- Alkyl substitutions on the piperazine nitrogen improve anticonvulsant efficacy.
Case Studies
- Anticancer Study on MCF-7 Cells : A specific derivative showed an IC50 value of 15.63 µM against MCF-7 cells and was found to induce apoptosis through upregulation of p53 and caspase pathways .
- Anticonvulsant Evaluation : In a study using the MES model, selected compounds demonstrated significant protection against seizures without neurotoxic effects when administered at high doses .
Q & A
Q. Table 1: Representative Synthesis Conditions
How can computational methods resolve discrepancies in observed biological activity across different assays?
Level: Advanced
Methodological Answer:
Contradictory bioactivity data (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in assay conditions (e.g., cell lines, solvent effects). To address this:
- Molecular Docking: Predict binding affinities to target proteins (e.g., EGFR, VEGFR2) to validate mechanistic hypotheses .
- MD Simulations: Assess stability of ligand-receptor complexes over time to identify false positives due to conformational flexibility .
- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) to correlate structural features with activity trends .
Example: In a study of analogous triazole-piperazine derivatives, docking revealed that fluorinated benzyl groups improved hydrophobic interactions with kinase targets, explaining enhanced activity in specific cell lines .
What analytical techniques are essential for characterizing this compound and its intermediates?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., benzyl vs. oxadiazole methyl positions) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities from side reactions .
- X-ray Crystallography: Resolve ambiguous stereochemistry (if crystalline intermediates are obtainable) .
Q. Table 2: Key NMR Signals for Structural Confirmation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| Piperazine N-CH₂ | 2.5–3.5 (m, 8H) | 45–55 | |
| Oxadiazole C=N | – | 160–165 | |
| Benzyl aromatic protons | 7.2–7.4 (m, 5H) | 125–140 |
How can reaction conditions be optimized to improve yield and scalability?
Level: Advanced
Methodological Answer:
- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal ranges .
- Microwave-Assisted Synthesis: Reduce reaction time for cyclization steps (e.g., from 8 h to 30 min) .
- Flow Chemistry: Enhance reproducibility for scale-up by controlling residence time and mixing efficiency .
Case Study: A triazole synthesis achieved 85% yield by adjusting the CuSO₄:sodium ascorbate ratio to 1:2 and using biphasic solvent conditions to minimize side products .
What in vitro assays are recommended for evaluating its potential as a kinase inhibitor?
Level: Basic
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against purified kinases (e.g., EGFR, Aurora-A) using ADP-Glo™ kits .
- Cell Viability Assays: MTT/XTT assays on cancer lines (e.g., MCF-7, HeLa) with dose-response curves .
- Apoptosis Markers: Western blotting for caspase-3/9 activation .
Note: Include controls for solubility (DMSO concentration ≤0.1%) and cytotoxicity (non-cancerous cell lines like HEK-293) .
How does the electronic nature of substituents on the oxadiazole ring influence bioactivity?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Groups (NO₂, Cl): Enhance metabolic stability and target binding via dipole interactions, as seen in chlorophenyl-oxadiazole derivatives with improved IC₅₀ values .
- Electron-Donating Groups (OCH₃, CH₃): Increase solubility but may reduce affinity due to steric hindrance .
Data-Driven Approach: QSAR models can quantify substituent effects using Hammett constants (σ) or LogP values to predict activity .
What strategies mitigate toxicity risks during preclinical development?
Level: Advanced
Methodological Answer:
- Metabolic Profiling: LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may cause hepatotoxicity .
- hERG Assays: Patch-clamp studies to assess cardiac liability .
- Structural Modifications: Introduce polar groups (e.g., -OH, -COOH) to reduce off-target binding .
Example: Substituting the benzyl group with a pyridinylmethyl moiety reduced hERG inhibition in a related piperazine derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
